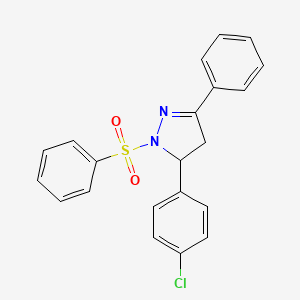![molecular formula C19H32N2O3 B11654772 4-{2-[(3,4-Dimethoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol](/img/structure/B11654772.png)
4-{2-[(3,4-Dimethoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL is a complex organic compound with a unique structure It contains a piperidine ring substituted with a dimethoxyphenyl group and a trimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The amine is subsequently reacted with a piperidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base[][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: Another compound with a dimethoxyphenyl group and amine functionality.
Uniqueness
4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H32N2O3 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C19H32N2O3/c1-14-13-21(3)15(2)11-19(14,22)8-9-20-12-16-6-7-17(23-4)18(10-16)24-5/h6-7,10,14-15,20,22H,8-9,11-13H2,1-5H3 |
InChI Key |
XHIDEXZXYXIKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(CCNCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11654694.png)
![6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11654726.png)
![Ethyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11654733.png)
![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11654735.png)
![(6Z)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654737.png)
![Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B11654742.png)
![Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11654746.png)
![N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide](/img/structure/B11654747.png)
![N-[2-(4-Tert-butylphenoxy)ethyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide](/img/structure/B11654750.png)
![N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11654758.png)
![5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11654763.png)
![2-methyl-9-(4-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11654766.png)
![Ethyl 4,5-dimethyl-2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11654769.png)
